1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide
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Description
1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H22N4OS and its molecular weight is 378.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K pathway . This results in the suppression of the downstream signaling pathways, thereby inhibiting cell growth and proliferation .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound prevents the phosphorylation and activation of AKT, a serine/threonine-specific protein kinase. This leads to a decrease in mTOR complex 1 (mTORC1) activity, which in turn inhibits cell growth and induces apoptosis .
Result of Action
The result of the compound’s action is the inhibition of cell growth and induction of apoptosis in cells that are dependent on the PI3K pathway for survival and proliferation . This makes it a potential candidate for the treatment of cancers that exhibit upregulated PI3K signaling .
Biochemical Analysis
Biochemical Properties
1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide has been found to interact with PI3K, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound shows potent PI3K inhibitory activity, with an IC50 of a representative compound reaching 3.6 nm .
Cellular Effects
The compound’s influence on cell function is primarily through its impact on PI3K activity. By inhibiting PI3K, this compound can affect various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to PI3K, inhibiting its activity and thereby affecting downstream signaling pathways . This interaction can lead to changes in gene expression and cellular metabolism.
Metabolic Pathways
Given its interaction with PI3K, it is likely to be involved in pathways related to cell growth and survival .
Properties
IUPAC Name |
1-phenyl-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-19(21(10-11-21)15-5-2-1-3-6-15)23-16-8-13-25(14-9-16)20-24-17-7-4-12-22-18(17)27-20/h1-7,12,16H,8-11,13-14H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYPQTDNZJLGPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2(CC2)C3=CC=CC=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.